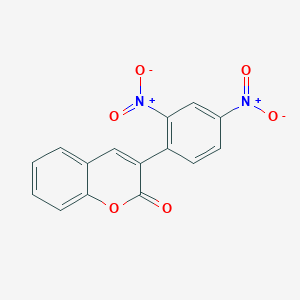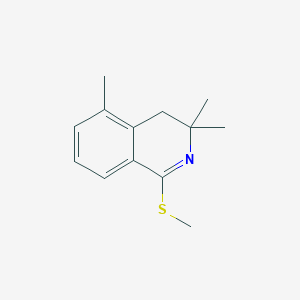![molecular formula C21H17N3O3 B11519093 N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11519093.png)
N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has shown potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets . In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its specific structure and the presence of both indole and hydrazide moieties. Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-24-17-10-6-5-9-15(17)18(21(24)27)22-23-20(26)16-12-11-13-7-3-4-8-14(13)19(16)25/h3-12,25,27H,2H2,1H3 |
InChI Key |
XFYJQJSBVUWLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11519016.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11519019.png)
![5-(2-Furylmethylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11519023.png)
![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11519031.png)

![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11519035.png)
![4-chloro-N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519039.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11519042.png)
![N-(2-methylpropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11519058.png)
![4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B11519071.png)

![2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11519092.png)
![2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11519100.png)
![2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11519108.png)
